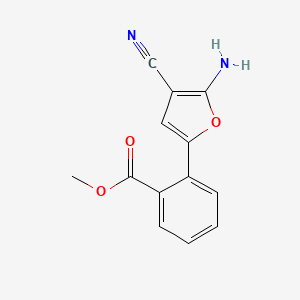
Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate can be compared with similar compounds such as:
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate: This compound has a similar structure but differs in the position of the amino and cyano groups on the furan ring.
This compound: This compound is identical in structure and properties.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications .
Biologische Aktivität
Methyl 2-(5-amino-4-cyano-2-furyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on enzyme interactions, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol. The compound features a benzoate moiety linked to a 5-amino-4-cyano-2-furyl group, which is crucial for its biological activity. The positioning of the amino and cyano groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino and cyano groups are pivotal in binding to these targets, which can lead to either inhibition or activation of various biological pathways. The furan ring contributes to the compound's stability and bioavailability, making it a suitable candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and C. albicans .
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0195 |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound's interaction with various enzymes can modulate metabolic pathways, which is essential for developing therapeutic agents targeting specific diseases.
Case Studies
- Anticancer Potential : In a study focused on identifying novel anticancer compounds, derivatives of this compound were screened for their ability to inhibit cancer cell proliferation in multicellular spheroids . Results indicated that modifications in the structure could enhance efficacy against certain cancer cell lines.
- Antimicrobial Efficacy : A comparative study involving various substituted benzoates found that this compound exhibited superior antimicrobial activity compared to its analogs, suggesting that the specific arrangement of functional groups plays a critical role in its effectiveness .
Eigenschaften
IUPAC Name |
methyl 2-(5-amino-4-cyanofuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)10-5-3-2-4-9(10)11-6-8(7-14)12(15)18-11/h2-6H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMHAHBMJHNCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=C(O2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














